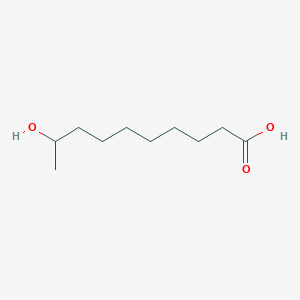

9-Hydroxydecanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

1422-27-1 |

|---|---|

Molecular Formula |

C10H20O3 |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

9-hydroxydecanoic acid |

InChI |

InChI=1S/C10H20O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13) |

InChI Key |

UOQXHXSPGSKEGI-UHFFFAOYSA-N |

SMILES |

CC(CCCCCCCC(=O)O)O |

Canonical SMILES |

CC(CCCCCCCC(=O)O)O |

Other CAS No. |

1422-27-1 |

Synonyms |

9-DL-Hydroxydecanoic Acid; 9-Hydroxydecanoic Acid |

Origin of Product |

United States |

Natural Occurrence and Biological Context of 9 Hydroxydecanoic Acid

Occurrence in Insect Systems: Apis mellifera as a Primary Model Organism

The honey bee, Apis mellifera, provides a significant biological context for understanding the role of 9-hydroxydecanoic acid (9-HDA). This compound is intricately linked with the complex chemical communication and social structure of the honey bee colony, particularly in relation to the queen.

Presence in Queen Mandibular Gland Secretions as a Pheromone Component

Table 1: Key Components of Honey Bee Queen Mandibular Pheromone (QMP)

| Compound Name | Abbreviation | Function in Colony |

| (E)-9-Oxo-2-decenoic acid | 9-ODA | Main component, inhibits queen rearing, suppresses worker ovary development. d-nb.infowikipedia.org |

| (R,E)-9-Hydroxy-2-decenoic acid | 9-HDA | Precursor to 9-ODA, part of the pheromone blend. biologists.comup.ac.za |

| Methyl p-hydroxybenzoate | HOB | Component of the pheromone blend. mdpi.combiologists.com |

| 4-Hydroxy-3-methoxyphenylethanol | HVA | Component of the pheromone blend. mdpi.combiologists.com |

Role as a Precursor to 9-Oxo-2(E)-decenoic Acid in Queen Bees

Research has identified this compound as a direct precursor to the major pheromone component, 9-oxo-2(E)-decenoic acid (9-ODA). biologists.comup.ac.zanih.gov The biosynthesis of these compounds occurs in the mandibular glands of the queen bee. researchgate.net The conversion of 9-HDA to 9-ODA is a critical step in the production of the complete queen substance. This biochemical transformation highlights the metabolic importance of 9-HDA within the queen's physiology. In the absence of a queen, some worker bees can activate the "queen-specific" biosynthetic pathway, enabling them to convert 9-HDA into 9-ODA. d-nb.info

Detection as a Metabolite in Royal Jelly and its Metabolic Interplay with Worker Bees

This compound is also found in royal jelly, the specialized food produced by worker bees to feed queen larvae and the adult queen. nih.govapiely.ge Interestingly, the 9-HDA in royal jelly is considered to be a metabolite of 9-ODA that has been processed by worker bees. nih.gov This suggests a fascinating metabolic loop: the queen produces 9-ODA, which is then ingested by worker bees, metabolized to 9-HDA, and subsequently fed back to the queen via royal jelly. nih.gov The queen can then convert this 9-HDA back into 9-ODA. nih.gov While worker bees predominantly produce 10-hydroxy-2-decenoic acid (10-HDA) and its precursor in their mandibular glands, they do produce trace amounts of 9-HDA. nih.govresearchgate.net The lipid component of royal jelly is primarily synthesized in the mandibular glands of nurse bees. nih.gov

Identification in Fungal and Microbial Metabolomes

Beyond the world of insects, this compound has also been identified as a metabolite in other biological systems, notably in certain species of fungi.

Detection in Specific Mushroom Species (e.g., Agaricus bisporus, Pleurotus ostreatus)

Scientific analyses have detected the presence of this compound in the metabolomes of several common mushroom species. foodb.cahmdb.canp-mrd.org These include the widely consumed common mushroom (Agaricus bisporus) and the oyster mushroom (Pleurotus ostreatus). foodb.cahmdb.canp-mrd.orgresearchgate.net The identification of this compound in mushrooms suggests it may be a product of fungal metabolic pathways. researchgate.net Its presence in these food sources could make it a potential biomarker for the consumption of these types of fungi. foodb.cahmdb.ca

Table 2: Mushroom Species Containing this compound

| Mushroom Species | Scientific Name | Reference |

| Common Mushroom | Agaricus bisporus | foodb.cahmdb.canp-mrd.org |

| Oyster Mushroom | Pleurotus ostreatus | foodb.cahmdb.canp-mrd.org |

| Taro | Colocasia antiquorum | np-mrd.orgnp-mrd.org |

Absence in Certain Mammalian Excretions Following Medium-Chain Triglyceride Intake

In the context of mammalian metabolism, studies investigating the pharmacokinetics of medium-chain fatty acids from sources like royal jelly have been conducted. rsc.org Medium-chain triglycerides (MCTs) are composed of medium-chain fatty acids (MCFAs), which have between 6 and 12 carbon atoms. science.govnih.govresearchgate.net While the major fatty acids in royal jelly, such as 10-hydroxy-2-decenoic acid, are metabolized to dicarboxylates and absorbed, there is no specific mention in the provided search results of this compound being a urinary metabolite in humans following the intake of medium-chain triglycerides. rsc.org Research on MCT metabolism has focused on their role as a rapid energy source, particularly in clinical settings for patients with malabsorption issues. science.gov

Stereoisomeric Forms of this compound and Their Biological Relevance

This compound is a medium-chain hydroxy fatty acid characterized by a ten-carbon chain with a hydroxyl group located at the ninth carbon. np-mrd.org The presence of this hydroxyl group on the ninth carbon, which is a chiral center, means the molecule can exist in two different spatial arrangements that are non-superimposable mirror images of each other. These distinct forms are known as stereoisomers, or more specifically, enantiomers. They are designated as (9R)-9-hydroxydecanoic acid and (9S)-9-hydroxydecanoic acid. obolibrary.orgebi.ac.uk The specific stereochemistry (the R or S configuration) is a critical factor that often dictates the molecule's biological activity and function. nih.govacs.org

This compound and its stereoisomers are found in various natural contexts, most notably in insects where they play crucial roles in chemical communication. While the related unsaturated fatty acid, (E)-9-hydroxy-2-decenoic acid (9-HDA), is a well-documented component of the honeybee (Apis mellifera) queen mandibular pheromone (QMP), this compound itself has also been identified in the mandibular gland extracts of queen honeybees. scilit.comtandfonline.comup.ac.za

A significant example of the biological relevance of its stereoisomers is found in the scoliid wasp, Campsoscolia ciliata. The female wasp uses a sex pheromone to attract males, and this compound is a major component of this pheromone. The specificity of this chemical signal relies heavily on the precise enantiomeric composition of the acid, demonstrating how different stereoisomers can have highly specific biological roles. researchgate.net Furthermore, this compound serves as a building block for more complex natural products. For example, it is a structural component of cabrillostatin, a 15-membered macrocycle formed by the fusion of this compound with the amino acid statine (B554654). biorxiv.org The compound has also been detected in certain mushrooms. np-mrd.orghmdb.ca

Table 1: Stereoisomeric Forms of this compound

| Stereoisomer | IUPAC Name | ChEBI ID | Molecular Formula | Structure |

| (9R)-Enantiomer | (9R)-9-hydroxydecanoic acid | CHEBI:78951 | C₁₀H₂₀O₃ | InChI=1S/C10H20O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13)/t9-/m1/s1 |

| (9S)-Enantiomer | (9S)-9-hydroxydecanoic acid | CHEBI:179162 | C₁₀H₂₀O₃ | InChI=1S/C10H20O3/c1-9(11)7-5-3-2-4-6-8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13)/t9-/m0/s1 |

Table 2: Research Findings on the Biological Relevance of this compound Stereoisomers

| Finding | Organism/Context | Biological Relevance | Research Summary | Citation(s) |

| Pheromonal Component | Campsoscolia ciliata (Scoliid Wasp) | Sex Pheromone | This compound is a major component of the female sex pheromone. The specificity of the signal, which stimulates male copulatory behavior, is dependent on the enantiomeric composition of the acid. | researchgate.net |

| Natural Product Precursor | Marine Microorganism | Biosynthesis | The compound serves as a structural unit in the formation of cabrillostatin, a novel 15-membered macrocycle with both ester and amide groups. | biorxiv.org |

| Glandular Secretion Component | Apis mellifera (Honeybee) | Potential Pheromone Component | This compound has been identified as one of the compounds present in the mandibular glands of queen honeybees, a source of pheromones that regulate colony behavior. | tandfonline.com |

| Natural Occurrence | Agaricus bisporus (Common Mushroom), Pleurotus ostreatus (Oyster Mushroom) | Food Constituent | The compound has been detected, though not quantified, in several species of mushrooms, suggesting it may be a biomarker for consumption. | np-mrd.orghmdb.ca |

Biosynthetic Pathways and Metabolic Engineering of 9 Hydroxydecanoic Acid

Endogenous Biosynthesis in Biological Organisms

The biosynthesis of 9-hydroxydecanoic acid (9-HDA) is a specialized metabolic process observed notably in honeybees (Apis mellifera), where it serves as a key component of queen mandibular pheromones. scilit.commdpi.comnih.gov The production of this and related fatty acids is a multi-step process involving the modification of a common fatty acid precursor.

De Novo Fatty Acid Synthesis Pathways in Honeybees

Honeybees, like many other insects, can synthesize fatty acids de novo from acetyl-CoA precursors through the action of the multi-functional enzyme, fatty acid synthase (FAS). nih.govbiorxiv.orgresearchgate.net This process is fundamental for producing a variety of lipids required for energy storage, cell membrane construction, and the synthesis of signaling molecules. biologists.comresearchgate.netgre.ac.uk In worker bees, particularly nurse bees, the fat body exhibits high FAS activity, indicating a significant capacity for lipid synthesis. biorxiv.orgbiologists.com The fatty acids produced through this pathway, such as stearic acid, serve as the foundational molecules for further enzymatic modification into specialized compounds like 9-HDA. mdpi.comnih.gov The abundance of FAS is particularly high in worker bees that are actively producing high levels of hydroxy fatty acids for royal jelly, suggesting a direct link between the primary fatty acid synthesis pathway and the generation of these specialized secretions. mdpi.comnih.gov

Key Enzymatic Steps in Hydroxydecanoic Acid Formation

The conversion of a standard fatty acid into this compound involves a sequence of precise enzymatic reactions, primarily hydroxylation followed by chain shortening.

The critical step in the formation of 9-HDA is the hydroxylation of a long-chain fatty acid at the carbon atom adjacent to the terminal (omega) methyl group, a position known as ω-1. scilit.comnih.gov This reaction is catalyzed by specific cytochrome P450 monooxygenases (P450 enzymes). scilit.combiomolther.org In honeybee queens, the mandibular glands are specialized for producing decenoic acids hydroxylated at the ω-1 position, such as 9-HDA and its oxidized counterpart, 9-oxo-2-decenoic acid (9-ODA). mdpi.com This contrasts with worker bees, which primarily produce ω-hydroxylated fatty acids like 10-hydroxy-2-decenoic acid (10-HDA). mdpi.com The regiospecificity of these P450 enzymes is crucial, as it determines whether the hydroxyl group is added to the ω or ω-1 position, leading to different final products characteristic of either the queen or worker caste. scilit.comnih.gov

Following hydroxylation of the long-chain fatty acid precursor, the carbon chain is shortened to the characteristic 10-carbon length of decanoic acid derivatives. This process is accomplished through a modified form of β-oxidation. mdpi.comnih.govnih.gov Unlike typical β-oxidation which completely degrades fatty acids into acetyl-CoA units for energy, this pathway is incomplete, ceasing after the chain has been reduced to ten carbons. mdpi.commdpi.com This controlled, partial β-oxidation occurs from the carboxyl end of the hydroxylated fatty acid, ultimately yielding the C10 hydroxy acid. nih.govbyjus.com

Identification of Specific Precursors (e.g., stearic acid)

Research utilizing stable isotope labeling has definitively identified stearic acid (an 18-carbon saturated fatty acid) as a primary precursor for the biosynthesis of both 9-HDA and 10-HDA in honeybees. mdpi.comnih.govmdpi.com The biosynthetic route begins with the de novo synthesis of stearic acid. nih.gov This C18 fatty acid then undergoes the key hydroxylation step at either the ω-1 position (to eventually form 9-HDA in queens) or the ω-position (for 10-HDA in workers). scilit.commdpi.comnih.gov The resulting 18-carbon hydroxy acid is subsequently subjected to chain shortening via β-oxidation to produce the final 10-carbon hydroxy fatty acid. mdpi.comnih.gov

Regulatory Mechanisms Governing Biosynthesis

The biosynthesis of this compound and related compounds is tightly regulated by a combination of social, developmental, and dietary factors.

Caste and Social Role: The most significant regulatory factor is the bee's caste. Queens almost exclusively synthesize ω-1 hydroxylated fatty acids like 9-HDA, which are crucial for their pheromonal signaling. scilit.commdpi.com In contrast, worker bees primarily produce ω-hydroxylated fatty acids. mdpi.com Within the worker caste, the social role is also critical; nurse bees, which are responsible for producing royal jelly, have much higher rates of fatty acid synthesis compared to older forager bees. biorxiv.orgbiologists.com

Age and Development: The activity of fatty acid synthase (FAS) declines as worker bees age and transition from nursing duties to foraging. biorxiv.orgbiologists.com This age-related decline in lipogenic capacity is a key factor in the reduced lipid stores observed in foragers. biorxiv.org

Dietary Input: The diet, particularly the availability of protein from pollen, plays a crucial role. Young bees deprived of dietary protein exhibit significantly lower, forager-like levels of FAS activity, indicating that protein intake is a key regulator of lipid synthesis. biorxiv.org Furthermore, supplementation with specific fatty acids, such as oleic acid, has been shown to enhance the production of 10-HDA in worker bees, suggesting that dietary lipid composition can influence the output of the biosynthetic pathway. nih.gov

Data Tables

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme/Enzyme Class | Function | Stage of Pathway |

| Fatty Acid Synthase (FAS) | Catalyzes the de novo synthesis of long-chain fatty acids (e.g., stearic acid) from acetyl-CoA. biorxiv.orgbiologists.com | 1. Precursor Synthesis |

| Cytochrome P450 Monooxygenase | Performs regiospecific hydroxylation of the fatty acid chain at the ω-1 position. scilit.combiomolther.org | 2. Hydroxylation |

| β-oxidation Enzymes | Carry out the partial, controlled shortening of the hydroxylated C18 fatty acid to a C10 chain. mdpi.comnih.govnih.gov | 3. Chain Shortening |

Table 2: Regulatory Factors in this compound Biosynthesis in Honeybees

| Factor | Effect | Mechanism |

| Caste (Queen vs. Worker) | Determines the position of hydroxylation (ω-1 for queens, ω for workers). scilit.commdpi.com | Differential expression of specific cytochrome P450 enzymes in the mandibular glands. scilit.com |

| Age/Social Role (Nurse vs. Forager) | Higher synthesis rates in young nurse bees compared to older foragers. biorxiv.org | Fatty acid synthase (FAS) activity declines significantly with age and the transition to foraging. biorxiv.orgbiologists.com |

| Dietary Protein (Pollen) | Protein intake is necessary to maintain high lipogenic capacity. biorxiv.org | Lack of protein suppresses FAS activity, reducing the synthesis of fatty acid precursors. biorxiv.org |

| Dietary Fatty Acids | Supplementation with certain fatty acids (e.g., oleic acid) can enhance production. nih.gov | Influences the overall lipid pool and may provide alternative precursors or modulate enzyme activity. nih.gov |

Microbial Production via Metabolic Engineering and Synthetic Biology Approaches

The industrial production of this compound and other hydroxy fatty acids (HFAs) has been hampered by the absence of cost-effective synthesis routes. nih.gov Traditional methods often rely on the microbial transformation of fatty acids or vegetable oils. nih.govresearchgate.net However, recent advancements in metabolic engineering and synthetic biology have enabled the use of renewable feedstocks like glucose for the direct microbial production of these valuable chemicals. nih.govresearchgate.netunl.edu Escherichia coli has emerged as a prominent host organism for this purpose due to its well-characterized genetics and metabolism. nih.govresearchgate.netunl.edu

Engineered Microorganisms for Hydroxy Fatty Acid Production (e.g., Escherichia coli)

Escherichia coli has been successfully engineered to produce a range of HFAs, including this compound, directly from glucose. nih.govresearchgate.net By introducing and optimizing specific metabolic pathways, researchers have created robust HFA-producing strains. unl.edunih.gov These engineered microbes serve as microbial cell factories, offering a promising and sustainable alternative to conventional chemical synthesis. nih.govunl.edu The strategies employed involve a combination of overexpressing key enzymes, introducing heterologous functionalities, and blocking competing metabolic pathways to channel carbon flux towards the desired products. nih.gov

In one study, an engineered E. coli strain was developed that could produce a mixture of HFAs, with this compound being one of the primary components, alongside 11-hydroxydodecanoic acid, 10-hydroxyhexadecanoic acid, and 12-hydroxyoctadecanoic acid. nih.govresearchgate.netd-nb.info This demonstrates the potential of E. coli as a versatile platform for producing a variety of valuable hydroxy fatty acids. nih.govnih.gov

Genetic Modifications for Enhanced Titer and Yield

A critical step in enhancing HFA production is to increase the intracellular pool of free fatty acids (FFAs), which serve as the precursors for hydroxylation. nih.gov This is achieved by overexpressing key enzymes in the fatty acid biosynthesis pathway. nih.gov

Acyl-CoA Thioesterase ('TesA): Thioesterases, such as the leadless 'TesA from E. coli, are responsible for cleaving the fatty acyl-ACP (acyl carrier protein) to release free fatty acids. nih.gov Overexpressing 'TesA creates a sink for FFAs, driving the equilibrium of the fatty acid synthesis pathway towards product formation. nih.govthescipub.com

The co-expression of ACCase and 'TesA has been shown to significantly increase the production of FFAs in engineered E. coli. nih.govresearchgate.net For instance, a strain co-expressing these two enzymes achieved an FFA titer of 244.8 mg/L under shake-flask conditions after 12 hours of induced culture. nih.govunl.edu

Once a sufficient intracellular pool of FFAs is established, a fatty acid hydroxylase is required to convert them into the desired HFAs. A commonly used and well-characterized enzyme for this purpose is CYP102A1, a P450 monooxygenase from Bacillus megaterium. nih.govresearchgate.netunl.edu This enzyme has a broad substrate specificity and can hydroxylate fatty acids of various chain lengths. nih.gov

By introducing the gene encoding CYP102A1 into an FFA-overproducing E. coli strain, researchers have successfully achieved the production of HFAs. nih.govresearchgate.net The engineered strain expressing 'TesA, ACCase, and CYP102A1 was able to convert approximately 24% of the generated FFAs into HFAs. nih.govresearchgate.net The resulting mixture of HFAs included this compound, 11-hydroxydodecanoic acid, 10-hydroxyhexadecanoic acid, and 12-hydroxyoctadecanoic acid. nih.govresearchgate.netnih.gov

A significant challenge in microbial production is the native metabolic pathways that can consume the desired product or its precursors. In E. coli, the β-oxidation pathway is responsible for the degradation of fatty acids. plos.org To prevent this, key genes in this pathway are often knocked out. thescipub.com

fadD : This gene encodes for acyl-CoA synthetase, which is the first enzyme in the β-oxidation pathway. It activates fatty acids by converting them to their acyl-CoA esters. nih.govnih.gov

fadE : This gene encodes for acyl-CoA dehydrogenase, which catalyzes the first step of the β-oxidation cycle. thescipub.complos.org

Knocking out the fadD gene has been shown to be an effective strategy to block the degradation of both FFAs and HFAs, leading to their accumulation. unl.edufrontiersin.org In one study, the deletion of fadD in an HFA-producing strain resulted in a 1.6-fold increase in the HFA titer, reaching 58.7 mg/L in shake-flask cultures. unl.edu While knocking out fadE also blocks β-oxidation, deleting fadD can be more effective as it prevents the initial activation of fatty acids, thereby blocking their entry into any degradative pathway. plos.orgresearchgate.net

To make the microbial production of this compound economically viable, it is crucial to optimize the conversion of inexpensive and renewable feedstocks like glucose into the final product. nih.govresearchgate.net The metabolic engineering strategies discussed above are all aimed at efficiently channeling the carbon flux from glucose to HFAs. nih.govresearchgate.net

The biosynthesis of fatty acids from glucose begins with glycolysis, which generates pyruvate. Pyruvate is then converted to acetyl-CoA, the primary precursor for fatty acid synthesis. unl.edunih.gov By overexpressing enzymes like ACCase, the flux from acetyl-CoA towards fatty acid production is enhanced. unl.edunih.gov

Fed-batch fermentation is a common strategy to achieve higher cell densities and product titers. In a fed-batch culture, an engineered E. coli strain producing HFAs from glucose reached a final titer of 548 mg/L. nih.govresearchgate.netd-nb.info This demonstrates the potential for scalable production of HFAs, including this compound, from simple sugars. nih.govunl.edu Further optimization of fermentation conditions, such as temperature and inducer concentration, can also significantly improve product yields. nih.gov

Research Findings on HFA Production in Engineered E. coli

| Strain Modification | Key Enzymes/Genes Targeted | Feedstock | Titer (mg/L) | Key Findings |

| Co-expression of 'TesA and ACCase | 'TesA, ACCase | Glucose | 244.8 (FFAs) | Increased the pool of free fatty acid precursors. nih.govunl.edu |

| Introduction of Hydroxylase | CYP102A1 | Glucose | 58.7 (HFAs) | Successfully converted FFAs to a mixture of HFAs, including this compound. nih.govresearchgate.netunl.edu |

| Knockout of β-oxidation | fadD | Glucose | 58.7 (HFAs) | Blocked the degradation of fatty acids, leading to a 1.6-fold increase in HFA titer. unl.edufrontiersin.org |

| Fed-batch Fermentation | 'TesA, ACCase, CYP102A1, ΔfadD | Glucose | 548 (HFAs) | Significantly increased the final product titer, demonstrating scalability. nih.govresearchgate.netd-nb.info |

Whole-Cell Biocatalysis for this compound Production

Whole-cell biocatalysis represents a robust strategy for producing this compound, often utilizing metabolically engineered microorganisms like Escherichia coli. This approach harnesses the cell's intact metabolic machinery to convert simple carbon sources, such as glucose, into the desired product.

A successful example involves engineering E. coli to first accumulate free fatty acids (FFAs) and then hydroxylate them. ftb.com.hr To achieve this, several genetic modifications are implemented. First, to increase the intracellular pool of FFAs, the native leadless acyl-CoA thioesterase ('TesA) and the acetyl-CoA carboxylase (ACCase) are overexpressed. ftb.com.hrd-nb.info Overexpressing ACCase enhances the supply of malonyl-CoA, a key precursor for fatty acid synthesis. d-nb.info Simultaneously, to prevent the degradation of the newly synthesized FFAs, the gene for acyl-CoA synthetase (FadD), which is the first step in the β-oxidation pathway, is knocked out. ftb.com.hrd-nb.info

With a robust FFA-producing strain established, a suitable hydroxylating enzyme is introduced. The cytochrome P450 monooxygenase CYP102A1 from Bacillus megaterium has proven effective for this purpose. ftb.com.hrd-nb.info This enzyme catalyzes the subterminal hydroxylation of various fatty acids. d-nb.info When expressed in the engineered E. coli strain, CYP102A1 acts on the intracellular pool of FFAs, converting a portion of them into HFAs. ftb.com.hr Compositional analysis of the products from such an engineered strain revealed that this compound (9-OH-C10) was one of the main HFAs produced, alongside others like 11-hydroxydodecanoic acid and 10-hydroxyhexadecanoic acid. ftb.com.hrresearchgate.net

Under shake-flask conditions, an engineered E. coli strain (BL21ΔfadD/pE-A1'tesA&pA-acc) was able to produce up to 58.7 mg/L of total HFAs, with this compound being a significant component. d-nb.inforesearchgate.net Further process optimization using fed-batch fermentation dramatically increased the final HFA titer to 548 mg/L, demonstrating the potential of this whole-cell biocatalytic strategy for larger-scale production. ftb.com.hrresearchgate.net

Table 1: Production of Hydroxy Fatty Acids (HFAs) in Engineered E. coli Strains

This table summarizes the production of total and specific hydroxy fatty acids, including this compound, by different genetically modified E. coli strains under shake-flask conditions. Data is sourced from Cao et al. (2016). researchgate.net

| Strain | Genetic Modifications | Total HFAs (mg/L) | This compound (mg/L) |

| BL21/pE-'tesA | Overexpression of 'TesA | 12.4 | 1.36 |

| BL21/pE-'tesA&pA-acc | Overexpression of 'TesA and ACCase | 23.0 | 2.15 |

| BL21ΔfadD/pE-'tesA&pA-acc | Above + FadD knockout | 31.5 | 3.89 |

| BL21ΔfadD/pE-A1'tesA&pA-acc | Above + CYP102A1 expression | 58.7 | 4.88 |

In Vitro Enzymatic Synthesis Systems Utilizing Recombinant Enzymes

While whole-cell biocatalysis offers an integrated production system, in vitro enzymatic synthesis provides a more controlled environment, free from competing cellular metabolic pathways. This cell-free approach relies on the use of purified recombinant enzymes to convert a specific substrate into a desired product.

The synthesis of this compound can be achieved in vitro using the purified recombinant cytochrome P450 monooxygenase CYP102A1. acs.orgasm.org This enzyme, known for its high catalytic efficiency, is a self-sufficient fatty acid hydroxylase, meaning its P450 catalytic domain is naturally fused to its reductase partner domain. nih.gov This simplifies the in vitro setup, as it only requires the single purified enzyme, the substrate (decanoic acid), and the cofactor NADPH for activity. nih.gov

The typical reaction mixture for the in vitro synthesis of this compound includes:

Purified Recombinant Enzyme : CYP102A1 from Bacillus megaterium or its orthologs like CYP505A30. acs.orgnih.gov

Substrate : Decanoic acid (C10). nih.gov

Cofactor : NADPH, which provides the necessary reducing equivalents for the P450 catalytic cycle. asm.org

NADPH Regeneration System : To avoid the high cost of stoichiometric amounts of NADPH, a regeneration system (e.g., using glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is often employed to continuously recycle NADP+ back to NADPH. acs.org

Buffer : A suitable buffer, such as potassium phosphate, to maintain an optimal pH (typically around 7.4). researchgate.net

Biochemical characterization studies have confirmed that CYP102A1 and related enzymes can hydroxylate medium-chain fatty acids like decanoic acid. nih.gov The enzyme exhibits regioselectivity, primarily hydroxylating at the ω-1, ω-2, and ω-3 positions. acs.orgnih.gov For decanoic acid, this results in the formation of this compound (ω-1), 8-hydroxydecanoic acid (ω-2), and 7-hydroxydecanoic acid (ω-3). The distribution of these products can be influenced by the specific enzyme variant and reaction conditions. acs.orgasm.org

General Enzymatic Systems Involved in Fatty Acid Hydroxylation

The enzymatic hydroxylation of fatty acids is a key biological process found across all kingdoms of life. It is catalyzed by several classes of enzymes that can insert an oxygen atom into an unactivated C-H bond, a chemically challenging reaction. These enzymes are crucial for both catabolic and anabolic pathways and are of great interest for biotechnological applications. acs.org

Roles of Cytochrome P450 Monooxygenases (CYPs) in Hydroxylation

Cytochrome P450 monooxygenases (CYPs) are a vast and versatile superfamily of heme-thiolate proteins that are primary catalysts for the hydroxylation of fatty acids. researchgate.netgoogle.com These enzymes play critical roles in metabolizing endogenous compounds and detoxifying xenobiotics. d-nb.info

The general mechanism involves the CYP enzyme incorporating one atom of molecular oxygen (O₂) into the fatty acid substrate, while the other oxygen atom is reduced to water. acs.org This reaction requires a supply of two electrons, which are typically delivered by the cofactor NAD(P)H via a reductase partner protein. acs.org Some bacterial CYPs, like the well-studied CYP102A1 (P450-BM3), are self-sufficient, containing both the P450 and reductase domains in a single polypeptide chain. nih.gov

A key feature of CYPs is their ability to perform regio- and stereoselective hydroxylations. researchgate.net The position of hydroxylation on the fatty acid chain is determined by the enzyme's active site architecture, which dictates how the substrate binds. acs.org Fatty acid-hydroxylating CYPs are generally categorized based on their regioselectivity:

Terminal (ω) Hydroxylases : These enzymes, often from the CYP4 family, hydroxylate the terminal methyl carbon of the fatty acid chain. researchgate.net

Subterminal Hydroxylases : This group hydroxylates positions near the terminal end, typically the ω-1, ω-2, and ω-3 carbons. CYP102A1 is a prime example, preferentially hydroxylating myristic and lauric acids at the ω-1 position. researchgate.net The production of this compound is a result of ω-1 hydroxylation of decanoic acid.

In-chain Hydroxylases : A rarer group of CYPs can hydroxylate carbons in the middle of the fatty acid chain. google.com

Table 2: Examples of Cytochrome P450 Families and their Regioselectivity in Fatty Acid Hydroxylation

This table provides an overview of different CYP families known to be involved in fatty acid hydroxylation and their characteristic positions of attack on the fatty acid chain.

| CYP Family | Example Enzyme(s) | Typical Regioselectivity | Reference(s) |

| CYP102 | CYP102A1 (P450-BM3) | Subterminal (ω-1, ω-2, ω-3) | researchgate.net |

| CYP4 | CYP4A, CYP4B | Terminal (ω) | researchgate.net |

| CYP505 | CYP505D6 | In-chain (ω-1 to ω-7) | asm.org |

| CYP152 | P450BSβ (CYP152A1) | α- and β-hydroxylation | researchgate.net |

Alternative Hydroxylating Enzymes and Their Mechanisms

While CYPs are the most prominent fatty acid hydroxylases, other enzyme classes also catalyze this transformation through different mechanisms.

Diiron-Center Oxygenases : This group of enzymes, which includes alkane monooxygenases, utilizes a diiron center instead of a heme group to activate molecular oxygen. acs.org The AlkBGT system from Pseudomonas putida GPo1 is a well-characterized example. It is a three-component system that can hydroxylate the terminal (ω) position of medium-chain fatty acids and alkanes. This system has been used in engineered E. coli for the whole-cell bioconversion of decanoic acid into 10-hydroxydecanoic acid. The mechanism involves the diiron center activating O₂ and abstracting a hydrogen atom from the substrate, followed by a radical rebound to form the hydroxylated product. researchgate.net

Lipoxygenases (LOXs) : These are non-heme iron-containing enzymes that typically catalyze the dioxygenation of polyunsaturated fatty acids to produce fatty acid hydroperoxides. acs.org While their primary role is not direct hydroxylation, the resulting hydroperoxides can be further converted to hydroxy fatty acids by other enzymes, such as peroxygenases or reductases. ftb.com.hr

Highly Reducing Polyketide Synthases (hrPKSs) : In a completely different biosynthetic logic, some enzymes build hydroxy fatty acids from simple precursors rather than hydroxylating a pre-formed fatty acid. For instance, the biosynthesis of the natural product lasiodiplodin (B122564) involves a collaborating hrPKS-nrPKS pair. The hrPKS, LtLasS1, is predicted to synthesize the starter unit 9(R)-hydroxydecanoic acid from acetate (B1210297) units via a pentaketide (B10854585) intermediate. This demonstrates a de novo synthesis pathway as opposed to a modification pathway.

Peroxygenases : Certain P450s, such as P450BSβ (CYP152A1), can function as peroxygenases. Instead of using NAD(P)H and O₂, they utilize hydrogen peroxide (H₂O₂) as the oxidant to hydroxylate fatty acids, typically at the α and β positions. researchgate.net

Biological Roles and Molecular Mechanisms of Action

Role as a Semiochemical in Insect Communication

9-Hydroxydecanoic acid (9-HDA) is a critical semiochemical, or signaling chemical, in the complex society of the honeybee, Apis mellifera. It is a key component of the queen mandibular pheromone (QMP), a chemical blend that regulates a wide array of social behaviors and physiological processes within the colony.

Contributions to Honeybee Colony Social Structure and Regulation

The social fabric of a honeybee colony is intricately woven and maintained by a constant flow of chemical information. 9-HDA, as a major constituent of the QMP, plays a vital role in signaling the queen's presence and reproductive fitness to the rest of the colony. nih.gov This pheromonal message helps to maintain social cohesion, regulate worker behavior, and ensure the queen's dominance. nih.gov The presence of 9-HDA and other QMP components suppresses the rearing of new queens and the development of "false queens" or laying workers, thereby preventing reproductive anarchy within the hive. nih.gov The pheromone blend, including 9-HDA, is distributed throughout the colony via physical contact between the queen and worker bees, who then share it with other members of the colony through grooming and food exchange.

Influence on Worker Bee Ovarian Development

In a healthy, queenright colony, the vast majority of female worker bees are sterile. This reproductive division of labor is chemically enforced by the QMP. 9-HDA, in concert with other pheromones, acts as a primer pheromone to physiologically inhibit the development of worker bee ovaries. nih.gov Studies on Apis cerana have shown that 9-HDA, along with 9-oxo-2(E)-decenoic acid (9-ODA), strongly suppresses ovary activation in young worker bees. While 9-ODA is often considered the primary inhibitor, the full inhibitory effect is most potent when 9-HDA and other components are present, highlighting a synergistic action. frontiersin.org The removal of the queen, and consequently the source of 9-HDA, leads to the activation of ovaries in some worker bees, allowing them to lay unfertilized, male-producing eggs. nih.gov

Function as a Sex Attractant for Drones

Beyond its role in social regulation within the hive, 9-HDA is also involved in the queen's reproductive activities outside the colony. During nuptial flights, virgin queens release QMP to attract male bees, or drones, for mating. While 9-ODA is the primary long-range sex attractant that stimulates the olfactory receptors of drones, 9-HDA functions as a short-range attractant. nih.govd-nb.info Experiments using queen dummies have demonstrated that combinations of QMP components, including 9-HDA, increase the number of drones making physical contact, suggesting that 9-HDA is crucial for the final stages of mate recognition and contact. nih.gov

Synergistic Interactions with Co-occurring Pheromones (e.g., 9-Oxo-2(E)-decenoic acid)

The biological activity of 9-HDA is rarely isolated; it functions as part of a complex chemical cocktail where the components act synergistically. The most well-documented interaction is with 9-oxo-2(E)-decenoic acid (9-ODA). Together, these two fatty acids form the core of the QMP's power. For instance, the inhibition of worker ovarian development is significantly more effective when both 9-ODA and 9-HDA are present compared to either compound alone. frontiersin.org Similarly, in attracting drones, 9-ODA acts from a distance, while 9-HDA and other components work at close range to facilitate mating. nih.gov This synergy ensures a robust and multi-faceted signaling system that governs both the internal stability and the reproductive success of the honeybee colony. The entire five-component QMP blend is generally required to elicit the full range of worker responses, such as forming the retinue of bees that attend to the queen. mdpi.com

Table 1: Key Components of Queen Mandibular Pheromone (QMP) and their Functions

| Compound Name | Abbreviation | Primary Functions |

| 9-Oxo-2(E)-decenoic acid | 9-ODA | Long-range sex attractant for drones; primary inhibitor of worker ovary development; retinue attraction. d-nb.infomdpi.com |

| (R)- and (S)-9-Hydroxydecanoic acid | 9-HDA | Short-range sex attractant; synergistic inhibitor of worker ovary development; retinue attraction. nih.gov |

| Methyl p-hydroxybenzoate | HOB | Component of the retinue attraction blend; synergistic effects. nih.gov |

| 4-hydroxy-3-methoxyphenylethanol | HVA | Component of the retinue attraction blend; synergistic effects. nih.gov |

Metabolomic and Physiological Significance in Biological Systems

Participation in Lipid Metabolism Pathways

In honeybees, this compound is a key intermediate in the biosynthesis of queen pheromones. The synthesis pathway begins with longer-chain fatty acids, such as stearic acid. researchgate.net In queens, stearic acid undergoes hydroxylation at the ω-1 position, a process believed to be catalyzed by specific cytochrome P450 enzymes. nih.gov This hydroxylated fatty acid is then shortened through a process of partial β-oxidation in the peroxisome to yield 9-HDA. researchgate.net In the mandibular glands of the queen, 9-HDA serves as the direct precursor to 9-ODA, the most abundant component of the QMP. This final conversion is an oxidation step catalyzed by alcohol dehydrogenase. researchgate.net The regulation of this biosynthetic pathway is caste-specific, with workers primarily producing 10-carbon fatty acids hydroxylated at the ω-position (like 10-HDA) rather than the ω-1 position characteristic of queens. mdpi.com

From a broader metabolic perspective, this compound is classified as a medium-chain hydroxy fatty acid. Research has demonstrated that microorganisms like Escherichia coli can be metabolically engineered to produce 9-HDA and other hydroxy fatty acids directly from glucose. nih.govd-nb.info This engineered pathway involves co-opting the bacterium's fatty acid synthesis machinery to produce free fatty acids, which are then hydroxylated by an introduced enzyme, such as the fatty acid hydroxylase CYP102A1 from Bacillus megaterium. nih.govd-nb.info

Role as a Precursor or Metabolite of Other Compounds

This compound is involved in various metabolic pathways, serving as both a precursor and a metabolite of other significant compounds. A notable metabolic relationship exists with sebacic acid. Research has demonstrated that 10-hydroxydecanoic acid, a structural isomer of this compound, can be metabolized into sebacic acid. researchgate.net In this process, 10-hydroxydecanoic acid undergoes oxidation to form the corresponding dicarboxylic acid, sebacic acid. researchgate.net While the direct conversion of this compound to sebacic acid is less commonly documented, the metabolic pathways of hydroxy fatty acids often involve oxidation to dicarboxylic acids. nih.govgoogle.com For instance, in the context of biotransformation by certain microorganisms like Candida tropicalis, 10-hydroxydecanoic acid is a direct precursor to sebacic acid. nih.gov The conversion of 10-hydroxydecanoic acid to sebacic acid can be inhibited by the presence of decanoic acid, highlighting the intricate regulation of these metabolic pathways. nih.gov

Furthermore, engineered Escherichia coli has been utilized to produce various hydroxy fatty acids, including this compound, from glucose. unl.edu This biosynthetic pathway involves the conversion of free fatty acids into their hydroxylated counterparts. unl.edu In some biological systems, such as royal jelly, 9-hydroxy-2E-decenoic acid is considered a metabolite of 9-oxo-2E-decenoic acid and a precursor to semiochemicals. Additionally, a novel natural product, cabrillostatin, has been identified, which is a macrocycle formed from the fusion of the γ-amino acid statine (B554654) with this compound. biorxiv.org This discovery underscores the role of this compound as a building block for more complex bioactive molecules. biorxiv.org

Investigations into Cellular Signaling Pathway Modulation

This compound and its related compounds have been shown to modulate several key cellular signaling pathways, particularly those involved in inflammation and immune responses.

Toll-Like Receptors (TLRs):

Toll-like receptors are crucial components of the innate immune system that recognize pathogen-associated molecular patterns. nih.govingentaconnect.com The modulation of TLR signaling is a significant aspect of the biological activity of hydroxy fatty acids. While direct studies on this compound are limited, its structural analog, 10-hydroxy-2-decenoic acid (10-HDA), a major fatty acid in royal jelly, has been shown to inhibit TLR-dependent NF-κB activation. ingentaconnect.com Specifically, 10-HDA has been found to reduce the lipopolysaccharide (LPS)-induced expression of IκB-ζ, a key regulator of IL-6 production. ingentaconnect.com Given the structural similarities, it is plausible that this compound may also interact with and modulate TLR signaling pathways, although further research is needed to confirm this.

NF-κB Pathway:

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammatory responses. nih.govd-nb.info Several studies have indicated that hydroxy fatty acids can influence this pathway. For example, 10-hydroxy-2-decenoic acid has been demonstrated to inhibit the NF-κB pathway, thereby reducing the expression of pro-inflammatory cytokines. d-nb.infomdpi.com This inhibition can occur through various mechanisms, including the suppression of IκB-ζ expression. mdpi.com A combination therapy of 10-hydroxydecanoic acid and ZnO nanoparticles was found to decrease the expression of TNF-α, IL-1β, IL-6, and IL-8, which is likely linked to the inhibition of the NF-κB pathway. nih.gov

JNK1/2 and p38 MAPK Phosphorylation:

The c-Jun N-terminal kinases (JNK) and p38 mitogen-activated protein kinases (MAPK) are critical signaling molecules involved in cellular responses to stress, inflammation, and apoptosis. nih.govnih.govplos.org Research has shown that royal jelly acid can alleviate inflammation by suppressing the phosphorylation of JNK1/2 and p38 MAPK. nih.gov This leads to a reduction in the levels of pro-inflammatory cytokines like IL-6. nih.gov In the context of neuroprotection, the inhibition of p38 phosphorylation has been shown to be a key mechanism. nih.gov Oxidative stress can induce p38 phosphorylation, leading to apoptosis, and inhibitors of p38 can block this effect. nih.gov Furthermore, the protective effects of certain compounds against myocardial infarction have been linked to the p38 MAPK pathway. nih.gov While direct evidence for this compound is still emerging, the established role of related hydroxy fatty acids in modulating JNK and p38 MAPK signaling suggests a potential area for future investigation.

Chiral Specificity in Biological Activity and Recognition

The biological activity of many molecules is highly dependent on their three-dimensional structure, and this is particularly true for chiral compounds like this compound, which possesses a stereocenter at the C9 position. chem960.com The differential effects of its enantiomers, (R)-9-hydroxydecanoic acid and (S)-9-hydroxydecanoic acid, highlight the importance of stereochemistry in biological recognition.

In the context of insect pheromones, the enantiomeric composition of hydroxy fatty acids can be crucial for eliciting a specific behavioral response. For example, in the sexual attraction of certain wasps to the orchid Ophrys speculum, the specific enantiomeric ratio of this compound (R:S = 6:4) was found to be essential for inducing strong sexual attraction in field bioassays. rsc.org This demonstrates a high degree of chiral recognition by the insect's receptors.

Similarly, in honeybees, chiral hydroxy fatty acids are precursors to semiochemicals, and the presence of mixtures of optical isomers in royal jelly suggests a role for stereospecificity in their biological functions. For instance, 9-hydroxy-2E-decenoic acid is found in royal jelly as a mixture of (R) and (S) isomers. The absolute configurations of various other chiral hydroxy fatty acids have also been determined, revealing that many exist as mixtures of optical isomers, further emphasizing the potential for stereospecific biological activities. researchgate.net

The synthesis of specific enantiomers of hydroxy fatty acids is therefore of significant interest for studying their distinct biological roles. frontiersin.org The ability to produce enantiomerically pure forms of these compounds allows for a more precise investigation of their interactions with biological targets and the elucidation of their specific mechanisms of action.

Analytical and Methodological Advancements in 9 Hydroxydecanoic Acid Research

Extraction and Purification Methodologies from Biological Matrices

The initial and critical step in the analysis of 9-hydroxydecanoic acid from biological sources is its efficient extraction and purification. This process is essential to remove interfering substances and concentrate the analyte for subsequent analysis.

Optimized Solvent Extraction Techniques

Liquid-liquid extraction (LLE) is a traditional and widely used method for the initial sample preparation in natural product research. This technique involves the transfer of a solute, such as 9-HDA, from a liquid phase (e.g., a culture supernatant) to an immiscible organic solvent. slu.se Hydrophobic compounds are preferentially transferred to the organic phase, leaving more water-soluble compounds in the aqueous phase. slu.se

Solid-phase extraction (SPE) offers a more modern, rapid, and less hazardous alternative to LLE, and it is compatible with subsequent analysis by techniques like reversed-phase high-performance liquid chromatography (RP-HPLC). slu.se A common SPE procedure for extracting compounds like 9-HDA from aqueous samples involves using a C18 sorbent. The general steps include:

Activation of the SPE cartridge with a solvent like acetonitrile (B52724). slu.se

Equilibration of the cartridge with water to match the sample's solvent composition. slu.se

Loading the sample onto the cartridge. slu.se

Washing the cartridge to remove interfering substances.

Eluting the target compound with an appropriate solvent, such as acetonitrile or methanol (B129727). slu.seunit.no

For instance, a method developed for the analysis of 3-hydroxy fatty acids, including 9-HDA, from filter samples involved base hydrolysis followed by cleanup and concentration using a functionalized polystyrene-divinylbenzene polymer SPE cartridge. unit.no The samples were eluted with methanol, which was then evaporated, and the residue was redissolved for instrumental analysis. unit.no

Chromatographic Separation for Isolation and Enrichment

Following initial extraction, chromatographic techniques are employed to isolate and enrich this compound. High-performance countercurrent chromatography (HPCCC) is a valuable technique for this purpose as it avoids the irreversible adsorption of the target compound, allows for high sample loading, and provides high recovery of the analyte. nih.gov

In one application, an enriched extract containing various lipopeptides was subjected to HPCCC for separation. nih.gov The selection of an appropriate solvent system is critical for successful separation. By optimizing the solvent system, different compounds can be selectively eluted based on their partition coefficients between the two immiscible liquid phases. nih.gov For complex mixtures, a multi-step HPCCC process with different solvent systems may be necessary to achieve the desired purity of the target compound. nih.gov

Preparative HPLC is another powerful tool for the isolation and purification of 9-HDA. Following an initial fractionation by SPE, the active fractions can be further purified using preparative HPLC with columns such as C18 or porous graphitized carbon. slu.se The conditions for the HPLC separation, including the mobile phase composition and gradient, are optimized for each specific fraction to achieve high purity of the isolated compound. slu.se

Advanced Chromatographic Techniques for Separation and Quantification

Once extracted and purified, this compound is typically separated and quantified using advanced chromatographic techniques. These methods offer high resolution, sensitivity, and accuracy.

Gas Chromatography (GC) with Specialized Columns (e.g., DB-FFAP)

Gas chromatography is a cornerstone technique for the analysis of volatile and thermally stable compounds. up.ac.za For fatty acids like 9-HDA, derivatization is often necessary to increase volatility and reduce polarity, which improves chromatographic peak shape and reduces tailing. up.ac.za

A commonly used specialized column for the analysis of fatty acids is the DB-FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol) column. elementlabsolutions.comnih.gov This high-polarity column is specifically designed for the analysis of volatile fatty acids. elementlabsolutions.comnsf.gov The DB-FFAP column has been successfully used to separate a wide range of fatty acids, from C10:0 to C18:0. nih.gov However, challenges such as peak tailing and carryover can occur, especially with underivatized hydroxy acids. researchgate.net To overcome these issues, optimization of parameters like injection concentration, temperature program, and solvent choice is crucial. researchgate.net For instance, diluting samples and using a solvent like isopropanol (B130326) can improve peak shape and reduce carryover. researchgate.net

Table 1: GC Column Specifications and Conditions for Fatty Acid Analysis

| Parameter | Specification/Condition | Reference |

| Column Type | DB-FFAP (nitroterephthalic acid modified polyethylene glycol) | elementlabsolutions.comnih.gov |

| Polarity | High | elementlabsolutions.com |

| USP Phase Equivalent | G35 | elementlabsolutions.com |

| Typical Dimensions | 30 m x 0.32 mm i.d. | nih.gov |

| Max Temperature | 250°C | elementlabsolutions.comresearchgate.net |

| Carrier Gas | Helium | asm.org |

| Injector Temperature | 240°C | asm.org |

| Temperature Program Example | 80°C for 3 min, then ramp to 240°C at 5°C/min, hold for 5 min | asm.org |

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

HPLC and its advanced version, UHPLC, are powerful techniques for separating components in a mixture. eag.com HPLC operates at ambient temperature, which is advantageous for heat-sensitive compounds. aocs.org It can also be used for micropreparative purposes, allowing for the collection of fractions for further analysis. aocs.org

Reversed-phase HPLC with a C18 column is a common method for the analysis of fatty acids. mdpi.com In this mode, separation is based on both chain length and degree of unsaturation. aocs.org For instance, an HPLC method for the determination of trans-10-hydroxy-2-decenoic acid (a related compound) in royal jelly used a C18 column with a mobile phase of methanol and 0.2% H3PO4. mdpi.com

UHPLC offers significant advantages over conventional HPLC, including faster analysis times and higher resolution, due to the use of columns with smaller particle sizes (less than 2 µm). eag.com This requires higher operating pressures but results in more efficient separations. eag.com UHPLC coupled with high-resolution mass spectrometry (HRMS) is a particularly powerful tool for the analysis of complex biological samples. acs.orgnih.gov This combination allows for the identification and quantification of a wide range of compounds, including oxylipins like this compound, in matrices such as milk. acs.org A study identified 9-HDA as a potential marker to distinguish UHT milk from raw and pasteurized milk using UHPLC-HRMS. acs.org

Table 2: Comparison of HPLC and UHPLC for Fatty Acid Analysis

| Feature | HPLC | UHPLC | Reference |

| Column Particle Size | ~5 µm | < 2 µm | eag.com |

| Operating Pressure | ~40 MPa | up to 100 MPa | eag.com |

| Analysis Time | Longer | Faster | eag.com |

| Resolution | Good | Higher | eag.com |

| Typical Column | C18 | Hypersil GOLD aQ C18, Thermo Accucore C30 | mdpi.comacs.org |

| Mobile Phase Example | Methanol/0.2% H3PO4 | 0.1% formic acid in water and 0.1% formic acid in methanol | mdpi.comacs.org |

Capillary Electrophoresis for High-Resolution Separations

Capillary electrophoresis (CE) is a high-efficiency separation technique that requires only small sample volumes. csic.es It has proven to be a good choice for the analysis of aqueous samples, often requiring only simple dilution. ceu.es CE is particularly well-suited for the separation of charged molecules like acidic drugs and organic acids. ceu.esnih.gov

Different modes of CE, such as micellar electrokinetic chromatography (MEKC) and microemulsion electrokinetic chromatography (MEEKC), can be used for the separation of fatty acids. mdpi.com For the analysis of acidic compounds, reversing the direction of the electroosmotic flow using a cationic surfactant like cetyltrimethylammonium bromide (CTAB) can enable high-speed analysis. nih.gov The addition of organic additives like β-cyclodextrin can improve peak shape and column efficiency. nih.gov

CE has been successfully applied to the separation of various hydroxy acids, including the chiral separation of α- and β-hydroxy acids using vancomycin (B549263) as a chiral selector. researchgate.net This highlights the versatility of CE for complex analytical challenges in fatty acid research.

Mass Spectrometry (MS) Approaches for Identification and Structural Elucidation

Mass spectrometry has become an indispensable tool for the analysis of this compound, offering high sensitivity and specificity. Various MS-based techniques are employed to profile, identify, and structurally characterize this compound in complex biological matrices.

GC-Mass Spectrometry (GC-MS) for Fatty Acid Profiling and Qualitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a well-established method for the analysis of fatty acids, including this compound. researchgate.net This technique is particularly useful for the qualitative analysis and fatty acid profiling of complex mixtures like those found in royal jelly. researchgate.netresearchgate.net

Typically, the free fatty acids in a sample must first undergo a derivatization step to convert them into more volatile esters, such as trimethylsilyl (B98337) (TMS) derivatives. nih.govrsc.org This process enhances their thermal stability and improves their chromatographic behavior on the GC column. Following separation by gas chromatography, the eluted compounds are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound by comparison with spectral libraries or known standards.

In studies of royal jelly, GC-MS analysis has successfully identified this compound as a notable, though less abundant, component compared to its well-known isomer, 10-hydroxy-2-decenoic acid (10-HDA). researchgate.netresearchgate.net For instance, one study identified a range of hydroxy fatty acids in honey samples, including this compound, through solid-phase extraction followed by GC-MS. researchgate.netscribd.com

Table 1: Selected Volatile Compounds Identified in Royal Jelly by GC-MS

| Compound | Relative Abundance in Penang RJ (%) | Relative Abundance in Johor RJ (%) |

|---|---|---|

| trans-10-Hydroxy-2-decanoic acid | 25.19 | 29.71 |

| 10-Hydroxydecanoic acid | 16.30 | 14.44 |

| 2-Furancarboxaldehyde, 5-hydroxymethyl | 6.07 | 5.52 |

This table is based on data from a study analyzing royal jelly from two different regions in Malaysia, highlighting the presence of various fatty acids and other compounds. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS) for Isomer Differentiation and Accurate Mass Measurement

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) offer significant advantages for the analysis of this compound, particularly in differentiating it from its isomers and providing accurate mass measurements. nih.govmdpi.com Unlike GC-MS, LC-MS often does not require derivatization, allowing for the direct analysis of free fatty acids. nih.govresearchgate.net

LC-MS/MS is highly effective for separating and identifying isomers like this compound and its structural relatives, such as 3-hydroxydecanoic acid and 10-hydroxydecanoic acid. mdpi.comresearchgate.net The chromatographic separation, typically on a C18 column, is followed by tandem mass spectrometry, which provides structural information through controlled fragmentation of the parent ion. mdpi.comlipidmaps.org

High-resolution mass spectrometry is crucial for determining the elemental composition of a molecule with high accuracy. This capability is invaluable for confirming the identity of known compounds and for identifying novel or unexpected compounds in a sample. nih.govmdpi.comresearchgate.net In the context of this compound, HRMS can confirm its molecular formula (C10H20O3) and help to distinguish it from other compounds with similar nominal masses. researchgate.net Studies on royal jelly have successfully used LC-HRMS to quantify this compound and other fatty acids, demonstrating the power of this technique for detailed lipidomic profiling. nih.govmdpi.comresearchgate.net

Table 2: LC-MS/MS Parameters for the Analysis of Selected Fatty Acids

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |

|---|---|---|---|

| This compound | 187.1 | - | - |

| 10-Hydroxydecanoic acid | 187.1335 | 141.1286 | 2.37 |

| 3-Hydroxydecanoic acid | 187.1335 | 59.0155 | 3.25 |

This table includes representative data from LC-MS/MS analyses of hydroxy fatty acids. Note that specific values can vary based on the experimental conditions. mdpi.comresearchgate.net

Analysis of Fragmentation Pathways for Structural Confirmation

The analysis of fragmentation pathways in mass spectrometry is a powerful tool for the structural confirmation of molecules like this compound. When a molecule is subjected to collision-induced dissociation (CID) in a mass spectrometer, it breaks apart in a predictable manner, yielding characteristic fragment ions. The pattern of these fragments provides detailed information about the molecule's structure, including the position of functional groups. mdpi.comresearchgate.netresearchgate.net

For hydroxy fatty acids, the fragmentation pattern can help to pinpoint the location of the hydroxyl group on the carbon chain. researchgate.netacs.org For example, in negative ion mode electrospray ionization (ESI), the fragmentation of deprotonated 10-hydroxydecanoic acid ([M-H]⁻) primarily yields a fragment at m/z 141.1286, corresponding to a loss of formic acid (HCOOH) through an α-cleavage. mdpi.comresearchgate.net In contrast, 3-hydroxydecanoic acid produces a major fragment at m/z 59.0155, which is attributed to the formation of the acetate (B1210297) ion (CH3COO⁻) via β-cleavage. mdpi.comresearchgate.net

While specific fragmentation pathways for this compound are less commonly detailed in readily available literature compared to its isomers, the general principles of fatty acid fragmentation apply. The analysis would involve identifying characteristic losses, such as water (H2O), and cleavages at positions adjacent to the hydroxyl group to confirm its placement at the C-9 position. The study of these fragmentation patterns is essential for the unambiguous identification of this compound, especially when distinguishing it from other hydroxydecanoic acid isomers. researchgate.netacs.org

Spectroscopic and Stereochemical Analysis Techniques

Beyond mass spectrometry, spectroscopic and stereochemical techniques are vital for a complete structural understanding of this compound. These methods provide comprehensive information about the molecule's three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules, including this compound. nih.govresearchgate.net Both proton (¹H) and carbon-¹³ (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum of this compound, the signals for the protons on the carbon chain would appear in the aliphatic region, with their chemical shifts and splitting patterns revealing their connectivity. The proton attached to the carbon bearing the hydroxyl group (C-9) would have a characteristic chemical shift, and its coupling to neighboring protons would confirm its position. Similarly, the ¹³C NMR spectrum would show distinct signals for each of the ten carbon atoms, with the chemical shift of C-9 being indicative of its attachment to a hydroxyl group.

Methods for Absolute Configuration Determination (e.g., Modified Mosher's Method)

Determining the absolute configuration of chiral centers is crucial, as the biological activity of a molecule can be highly dependent on its stereochemistry. This compound has a chiral center at the C-9 position, meaning it can exist as two enantiomers, (R)-9-hydroxydecanoic acid and (S)-9-hydroxydecanoic acid.

The modified Mosher's method is a widely used NMR-based technique for determining the absolute configuration of secondary alcohols like this compound. nih.govresearchgate.netscience.govnih.gov This method involves the esterification of the alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). This reaction creates a pair of diastereomeric esters. nih.gov

By comparing the ¹H NMR spectra of these two diastereomers, specifically the differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed ester linkage, the absolute configuration of the original alcohol can be deduced. nih.gov This method has been successfully applied to determine the absolute configurations of various hydroxy fatty acids and their derivatives isolated from natural sources. nih.govresearchgate.netscience.gov While direct application to this compound from a specific source may not be extensively documented, the methodology is well-established for this class of compounds. acs.orgresearchgate.net

Omics-Based Methodologies in this compound Research

The advent of omics technologies has revolutionized the study of complex biological systems, enabling a holistic view of molecules like this compound (9-HDA). These high-throughput approaches, particularly metabolomics and lipidomics, have been instrumental in elucidating the roles of 9-HDA in various biological contexts, moving beyond single-molecule analysis to a systems-level understanding.

Metabolomics Profiling and Biomarker Discovery

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, has emerged as a powerful tool for biomarker discovery and for characterizing the metabolic responses to various stimuli or disease states. nih.gov Through untargeted and targeted profiling, researchers can identify and quantify numerous metabolites, including this compound, to find molecules that correlate with specific conditions.

Recent advancements in analytical platforms, such as gas chromatography/mass spectrometry (GC/MS) and ultrahigh-performance liquid chromatography-mass spectrometry (UPLC/MS-MS), have enabled comprehensive metabolomic coverage. nih.gov These techniques allow for the detection of 9-HDA in complex biological matrices and its evaluation as a potential biomarker.

Research has identified this compound as a potential biomarker in several distinct areas:

Food Science and Processing: A metabolomics study using ultra-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) analyzed the metabolic differences between raw, pasteurized, and ultra-high temperature (UHT) treated milk. nih.gov The study identified eight potential markers significantly affected by thermal treatment, including seven oxylipids. This compound was among these oxylipids, suggesting it could serve as a chemical indicator to distinguish UHT milk from less processed forms. nih.gov

Food Consumption: this compound has been detected in foods such as common mushrooms (Agaricus bisporus) and oyster mushrooms (Pleurotus ostreatus). hmdb.ca This suggests that it could potentially serve as a biomarker for the consumption of these specific foods. hmdb.ca

Entomology and Chemical Ecology: In honey bees (Apis mellifera), 9-HDA is a known component of the queen retinue pheromone (QRP), which signals her presence and reproductive status. biorxiv.orgnih.gov Metabolomic profiling has been used to assess the link between pheromone levels and queen quality. Studies have shown that older, mated queens that are more readily accepted by worker bees produce higher levels of 9-HDA compared to younger queens. biorxiv.orgnih.gov This correlation points to 9-HDA as a candidate biomarker for queen fertility and a potential promoter of queen acceptance by the colony. biorxiv.org

Environmental Health: In an untargeted metabolomic profiling of serum samples from older adults, this compound was identified as one of the metabolomic features potentially associated with chronic exposure to pesticides. escholarship.org

Table 1: this compound as a Potential Biomarker in Various Metabolomics Studies

| Research Area | Biological System/Matrix | Finding | Potential Application | Reference |

|---|---|---|---|---|

| Food Science | Bovine Milk | Levels are altered by ultra-high temperature (UHT) processing. | Marker for thermal processing of milk. | nih.gov |

| Entomology | Honey Bee (Apis mellifera) | Higher levels correlate with queen age and acceptance by the colony. | Biomarker for queen bee fertility and quality. | biorxiv.orgnih.gov |

| Food Intake | Human | Detected in certain mushroom species. | Biomarker for consumption of specific foods. | hmdb.ca |

| Environmental Health | Human Serum | Identified as a metabolomic feature in pesticide exposure studies. | Potential indicator of exposure to environmental contaminants. | escholarship.org |

Lipidomics Investigations in Relevant Biological Systems

Lipidomics, a sub-discipline of metabolomics, focuses specifically on the comprehensive analysis of lipids in a biological system. Given that this compound is a hydroxy fatty acid, lipidomics provides the ideal framework for its study. hmdb.ca Advanced analytical techniques such as ultra-high performance liquid chromatography coupled with ion mobility-quadrupole time-of-flight mass spectrometry (UHPLC-IM-Q-TOF-MS) and gas chromatography-mass spectrometry (GC-MS) are often employed for detailed lipidomic profiling. researchgate.net

Lipidomics investigations have been particularly crucial in the study of royal jelly, a substance secreted by honeybees and known for its complex lipid composition. Royal jelly's fatty acid profile is unusual, with approximately 80-90% of its lipid fraction composed of free fatty acids, many of which are medium-chain hydroxy fatty acids. researchgate.netrsc.org

Key findings from lipidomics research involving 9-HDA include:

Characterization in Royal Jelly: Lipidomics analyses consistently identify 9-HDA as a component of royal jelly, although it is typically found in lower concentrations than its more famous counterpart, 10-hydroxy-2-decenoic acid (10-HDA). researchgate.netresearchgate.net

Methodological Advancements: The need to resolve structural isomers, such as 9-HDA and 10-HDA, has driven methodological innovation. Researchers have developed specialized ultra-high performance liquid chromatography (UHPLC) methods for the deep coverage of polar lipids, which enables the separation and quantification of these closely related molecules. nih.gov

Integrated Omics Approaches: A significant advancement is the development of protocols that allow for the concurrent analysis of pheromones, metabolites, and lipids from the same sample. biorxiv.org This integrated approach provides a more complete picture of the biochemical state of a biological system. For instance, in honey bee queens, a two-phase extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) allowed for the simultaneous measurement of QRP components like 9-HDA, along with broader metabolomic and lipidomic changes. biorxiv.orgnih.gov This revealed that while pheromone profiles, including 9-HDA, clustered according to queen age and mating status, they did not correlate with ovary mass, providing nuanced insights into the honest signal hypothesis of queen fertility. biorxiv.org

Table 2: Lipidomics Findings on this compound in Honey Bee Queens

| Queen Characteristic | Pheromone/Lipid Analyzed | Correlation/Finding | Significance | Reference |

|---|---|---|---|---|

| Age (Older vs. Younger) | 9-HDA | Older queens produce higher levels. | 9-HDA is associated with queen maturation. | biorxiv.orgnih.gov |

| Mating Status & Age | Metabolomic & Lipidomic Profiles | Samples cluster strongly according to age and mating status. | Demonstrates significant physiological changes occur in early life, reflected in the lipidome. | biorxiv.org |

| Ovary Mass | 9-HDA | Varied according to an interaction between ovary mass and queen cohort, but not directly correlated. | Suggests 9-HDA is an honest signal of a non-influential metric for worker decision-making. | biorxiv.org |

| Queen Acceptance | 9-HDA | Positively associated with queen cohorts that had higher introduction success. | Implicates 9-HDA as a potential promoter of queen acceptance. | biorxiv.org |

Interactions and Ecological Significance of 9 Hydroxydecanoic Acid

Contributions to Chemical Ecology of Honeybees

9-Hydroxydecanoic acid (9-HDA) is a pivotal semiochemical in the intricate communication system of the honeybee, Apis mellifera. It is a prominent component of the Queen Mandibular Pheromone (QMP), a complex chemical blend that regulates a vast array of social behaviors and physiological processes within the colony. wikipedia.orgnih.govmdpi.complos.org The QMP is not a single substance but a synergistic mixture of several compounds, where 9-HDA plays a crucial role. nih.govpnas.org

The mandibular glands of a mated, laying queen produce a blend that includes (E)-9-oxodec-2-enoic acid (9-ODA), both enantiomers of 9-HDA, methyl p-hydroxybenzoate (HOB), and 4-hydroxy-3-methoxyphenylethanol (HVA). nih.govpnas.org Individually, these components often show little to no activity; however, their combination is highly effective in eliciting behaviors such as the retinue response, where worker bees are attracted to the queen to lick and antennate her, thereby disseminating the pheromone throughout the hive. pnas.orgresearchgate.net A typical mated queen's mandibular glands contain approximately 80 μg of 9-HDA. pnas.org

The two enantiomers of 9-HDA have distinct functions. Notably, (R,E)-(-)-9-hydroxydec-2-enoic acid has a calming effect on worker bees and is instrumental in promoting the stability of a swarm. wikipedia.org The synthetic version of QMP used in research and apiculture reflects the natural ratio of these components. wikipedia.org The relative amounts of 9-HDA and other QMP components can signal the queen's reproductive status. Studies have shown that mated, laying queens generally have higher concentrations of 9-HDA compared to virgin queens, and its levels can be correlated with the queen's fertility. nih.govtheholyhabibee.com However, research findings on the precise correlation between mating status and 9-HDA levels can sometimes vary. nih.gov

Interestingly, 9-HDA is also a metabolic precursor to the more widely known queen substance, 9-ODA. nih.govscilit.com There is evidence of a metabolic cycle within the colony where worker bees can convert 9-ODA back into 9-HDA, which is then present in royal jelly and fed back to the queen. nih.gov While 9-ODA is recognized as the primary long-distance sex attractant for drones during mating flights, 9-HDA is thought to act as a short-range attractant, potentially increasing the likelihood of physical contact during mating, though this role remains a subject of some debate. nih.govfrontiersin.org

While it is a hallmark of the queen's chemical signature, 9-HDA is not exclusive to her. Worker bees are also capable of producing small quantities of this compound. nih.govpnas.orgscilit.com

Broader Interspecies Chemical Communication

The influence of this compound extends beyond the confines of the honeybee colony, playing a role in interspecies chemical mimicry. Research has revealed that certain species of orchids have evolved to exploit the chemical communication systems of insects for their own reproductive benefit. It has been shown that some orchids utilize hymenopteran sex pheromones to attract male insects. scispace.com Specifically, this compound has been identified as a key compound used by these orchids to dupe male bees into performing "pseudocopulation" with the flower, thereby facilitating pollination. This represents a remarkable instance of chemical deception, where a plant synthesizes an animal pheromone to ensure its own reproductive success. scispace.com

Potential Role in Organismal Defense Mechanisms or Stress Responses

There is evidence to suggest that this compound is involved in defense and stress response mechanisms. Within the honeybee colony, the regulation of potent pheromones is critical. Worker bees have been found to metabolize the active queen pheromone, 9-keto-2-decenoic acid (9-ODA), into less active compounds, including this compound. indiana.edu This metabolic conversion can be viewed as a form of chemical detoxification or a homeostatic mechanism to regulate the level of active pheromone within the hive, preventing physiological and behavioral disruption from an excess of the signal. indiana.edu

As a medium-chain hydroxy fatty acid, this compound belongs to a class of molecules with known antimicrobial properties. hmdb.caresearchgate.net Medium-chain fatty acids can exert stress on bacteria by disrupting their cell membranes. researchgate.net Although research on the specific antimicrobial activity of 9-HDA is less extensive than for its close relative 10-hydroxy-2-decenoic acid (10-HDA) found in royal jelly, the general properties of this chemical class suggest a potential role in defending against pathogens. mdpi.comnih.govqu.edu.qa Royal jelly, a source of 9-HDA, is known for its anti-inflammatory and antioxidant properties, which are key components of an organism's response to stress and infection. nih.govmdpi.com

Furthermore, studies on related isomers, such as 5-hydroxydecanoic acid, have demonstrated a role in protecting cardiac tissue from ischemia-reperfusion injury, a significant cellular stress event. thegoodscentscompany.com This suggests that hydroxydecanoic acids as a group may possess cytoprotective capabilities under conditions of physiological stress.

Future Research Directions and Unanswered Questions

Comprehensive Elucidation of Complete Biosynthetic Pathways Across Diverse Organisms

The natural synthesis of 9-hydroxydecanoic acid has been identified in various organisms, but a complete, comparative understanding of the biosynthetic pathways is still lacking. In engineered Escherichia coli, the production of this compound is often part of a mixture of hydroxy fatty acids (HFAs) researchgate.netnih.govresearchgate.net. This is achieved by introducing a fatty acid hydroxylase, such as CYP102A1 from Bacillus megaterium, which acts on a pool of free fatty acids (FFAs) generated within the cell researchgate.netnih.gov. Similarly, the AlkBGT hydroxylation system from Pseudomonas putida GPo1 can convert decanoic acid into its ω-hydroxy counterpart, ω-hydroxydecanoic acid, in recombinant E. coli nih.govfrontiersin.orgrice.edu.